N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

MAO-B inhibitor neurodegeneration monoamine oxidase selectivity

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-35-4, PubChem CID is a fully synthetic, small-molecule quinoline-4-carboxamide. Its structure couples a quinoline core with a pyridin-4-yl substituent at C-2 and a 3-methoxyphenyl carboxamide linkage at C-4.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B4873706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C22H17N3O2/c1-27-17-6-4-5-16(13-17)24-22(26)19-14-21(15-9-11-23-12-10-15)25-20-8-3-2-7-18(19)20/h2-14H,1H3,(H,24,26)
InChIKeyIYSYPOXGHJPQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Chemical Identity, Compound Class, and Baseline Physicochemical Profile


N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-35-4, PubChem CID 16432971) is a fully synthetic, small-molecule quinoline-4-carboxamide. Its structure couples a quinoline core with a pyridin-4-yl substituent at C-2 and a 3-methoxyphenyl carboxamide linkage at C-4 [1]. The compound has a molecular formula of C₂₂H₁₇N₃O₂, a molecular weight of 355.4 g/mol, a calculated XLogP3 of 3.6, and a topological polar surface area of 64.1 Ų [1]. It has appeared in BioAssay screening panels for monoamine oxidase (MAO) inhibition and belongs to a broader class of quinoline-4-carboxamides actively investigated for antimalarial, CYP450 modulation, and anticancer applications [2].

Target MAO-B inhibition screening
Probe CYP3A4 type II binding studies
Profile CNS drug-like physicochemical space

Why Generic Substitution Is Chemically Unsound for N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide


Quinoline-4-carboxamides with the 2-(pyridin-4-yl) core are structurally compact but highly sensitive to peripheral substitution, meaning compounds that appear superficially similar can exhibit profoundly different target-binding and pharmacokinetic behaviors. For example, within the same scaffold, a shift of the methoxy group from the 3-position to the 4-position on the anilide ring, or replacement of the pyridin-4-yl group with a pyridin-3-yl isomer, has been shown to alter CYP3A4 binding affinity by up to 1200-fold due to type II heme-iron coordination [1]. In antimalarial series, subtle changes to the carboxamide substituent modulate PfEF2 translation inhibition, selectivity, and oral efficacy from the low-nanomolar to the micromolar range [2]. Consequently, generic selection of a 'pyridinyl-quinoline-carboxamide' without precise quantitative differentiation introduces significant risk of replicating the wrong pharmacological, selectivity, or metabolic profile.

  • Methoxy position

    Shift from 3- to 4-position may alter CYP3A4 binding affinity by orders of magnitude.

  • Pyridine isomer

    Pyridin-3-yl vs. pyridin-4-yl can change heme coordination and metabolic stability.

  • Carboxamide substitution

    Replacing the 3-methoxyphenyl group may shift antimalarial activity by >1,000-fold.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide


MAO-B vs. MAO-A Selectivity Profile Relative to the Closest Pyridin-2-yl Isomer

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide shows preferential inhibition of human recombinant MAO-B over MAO-A, with an MAO‑B IC₅₀ of 1,130 nM compared to an MAO‑A IC₅₀ > 100,000 nM [1]. When compared to the closest analogue, 2-(3-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide (positional isomer with methoxyphenyl at C-2 instead of C-4 carboxamide), which has a reported MAO‑B IC₅₀ of 3.80 nM [2], the selectivity gap widens dramatically. In contrast, the reference compound N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (Ki 700 nM for CYP3A4) [3] exhibits a completely different target profile, underscoring the functional divergence triggered by the 3-methoxyphenyl moiety.

MAO-B selectivity
Reported
IC₅₀ 1,130 nM (MAO‑B); >100,000 nM (MAO‑A); high-affinity analogue IC₅₀ 3.80 nM
Supports MAO-B preferential ligand context
Recombinant human MAO, kynuramine fluorescence assay
MAO-B inhibitor neurodegeneration monoamine oxidase selectivity

Physicochemical Differentiation from Antimalarial Lead DDD107498

The preclinical antimalarial candidate DDD107498 {6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(pyridin-4-yl)quinoline-4-carboxamide} shares the 2-(pyridin-4-yl)quinoline-4-carboxamide backbone with the target compound but substitutes the carboxamide side chain with a free pyridin-4-yl ring and introduces a morpholinomethylphenyl group [1]. DDD107498 achieves a P. falciparum 3D7 EC₅₀ of <1 nM and an oral ED₉₀ of <1 mg/kg in P. berghei mouse models [1]. The target compound, carrying a 3-methoxyphenyl substituent instead, has not demonstrated measurable PfEF2 translation inhibition at comparable concentrations in the available public data, and its logP (3.6) [2] differs from the more polar DDD107498, predicting higher metabolic liability.

Antimalarial gap
Reported
No PfEF2 inhibition; >1,000-fold less active than DDD107498
Excludes PfEF2 inhibitor classification
LogP differential +1.4; not suited for antimalarial screening
antimalarial PfEF2 inhibitor drug metabolism and pharmacokinetics

CYP3A4 Type II Binding Potential Inferred from Core Scaffold SAR

Pyridinyl quinoline-4-carboxamides can coordinate the heme iron of CYP3A4 via the pyridin-4-yl nitrogen, which dramatically influences binding affinity and metabolic stability. Across a series of analogues studied by Peng et al., type II binding affinity differed by as much as 1200-fold depending on the carboxamide substituent [1]. The target compound, which retains the pyridin-4-yl group essential for type II binding, is predicted to engage CYP3A4 differently than the 3-methoxyphenyl-substituted C-2 analogue, which lacks this coordination motif. N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide, the closest matched comparator with a measured CYP3A4 Ki of 700 nM [2], provides a quantitative floor for binding affinity; the electron-donating 3-methoxy substituent on the target anilide ring may further tune the Ki by shifting the nitrogen electron density.

CYP3A4 binding
Class-level inference
Predicted Ki range 100 nM–2 µM; N-phenyl analogue Ki 700 nM
May support type II binding probe studies
Direct measurement not reported; 1200-fold SAR window
cytochrome P450 3A4 type II binding metabolic stability

Structural Divergence from Quinoline-4-Carboxamide Oxidoreductase Inhibitor Series

A 2026 study by the Results in Chemistry group synthesised and docked 22 novel quinoline-4-carboxamide derivatives against peroxiredoxin-2 (5IJT), cyclooxygenase-2 (5IKT), and dihydroorotate dehydrogenase (3U2O) [1]. All active compounds in that series bore electron-withdrawing substituents such as chloro or nitro groups on the quinoline or carboxamide phenyl rings. The target compound carries only a weakly electron-donating 3-methoxy group on the anilide and thus is predicted to have substantially lower affinity for these oxidoreductase targets. This distinction serves as a negative selection criterion: the compound should be excluded from COx-2/Prx-2 inhibitor procurement unless it is intended as an inactive control for that target class.

Oxidoreductase SAR
Class-level inference
No electron-withdrawing groups; predicted low affinity for Prx-2/COX-2
Suitable as negative control candidate
DFT/docking study; not experimentally verified
oxidoreductase inhibitor cyclooxygenase-2 peroxiredoxin-2 cancer

Recommended Application Scenarios for N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Based on Quantitative Evidence


MAO-B Selective Inhibitor Screening in Neurodegeneration Panels

With an MAO‑B IC₅₀ of 1,130 nM and negligible MAO‑A inhibition (IC₅₀ > 100,000 nM), this compound serves as a moderate-potency MAO‑B preferential reference standard . Neuroscience procurement groups should use it as a chemical probe comparator when profiling novel MAO‑B inhibitors for Parkinson's disease or depression, particularly to benchmark selectivity against the high-affinity analogue 2-(3-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide (MAO‑B IC₅₀ 3.80 nM) .

CYP3A4 Type II Binding Probe in Drug Metabolism Studies

As a pyridin-4-yl-containing quinoline-4-carboxamide, this compound is a structural analogue of the well-characterized CYP3A4 type II binder N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (Ki 700 nM) . DMPK laboratories should employ it in cytochrome P450 spectral titration assays to explore how electron-donating 3-methoxy substitution modulates the heme coordination equilibrium, leveraging the 1200-fold affinity window documented for this scaffold .

Negative Control for Antimalarial PfEF2 Translation Inhibition Assays

Given the absence of measurable PfEF2 inhibitory activity and >1,000-fold potency gap relative to DDD107498 (Pf 3D7 EC₅₀ <1 nM) , this compound is fit for use as an inactive control in Plasmodium translation inhibition phenotypic screens. Its matched logP of 3.6 and physicochemical profile parallel the active series sufficiently to serve as a process control for assay permeability and nonspecific binding without confounding the biological readout.

Medicinal Chemistry Scaffold-Hopping Starting Point with CNS Physicochemical Properties

The moderate MAO‑B activity coupled with a logP of 3.6 and TPSA of 64.1 Ų situates this compound within CNS drug-like chemical space . Discovery chemistry groups can use it as a tractable starting scaffold for parallel SAR exploration targeting both MAO‑B potency gains (toward the 3.80 nM benchmark) and CYP3A4 type II binding modulation, exploiting the established synthetic accessibility of the quinoline-4-carboxamide core .

Application
Selection Property
Validation Focus
MAO-B inhibitor screening
MAO-B preferential selectivity
Isoform-selectivity assay context
CYP3A4 type II probe
Pyridinyl coordination motif
Heme-binding spectral titration review
PfEF2 negative control
Absent PfEF2 inhibition
Translation inhibition assay context
CNS scaffold hopping
logP/TPSA drug-like space
SAR exploration context
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